molecular formula C12H12FN3O2S B6584890 2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide CAS No. 1251556-11-2

2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide

Cat. No.: B6584890
CAS No.: 1251556-11-2
M. Wt: 281.31 g/mol
InChI Key: OAYDDCDYFCPYNP-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, an amino group, a methyl group, and a pyridine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline, N-methylpyridine-3-sulfonamide, and appropriate reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes.

    Pharmaceuticals: It is investigated for its potential use in drug development and formulation.

    Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)amino]-N-methylpyridine-3-sulfonamide
  • 2-[(4-bromophenyl)amino]-N-methylpyridine-3-sulfonamide
  • 2-[(4-methylphenyl)amino]-N-methylpyridine-3-sulfonamide

Uniqueness

2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluoroanilino)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-14-19(17,18)11-3-2-8-15-12(11)16-10-6-4-9(13)5-7-10/h2-8,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYDDCDYFCPYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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